3-Bromo-5-chloro-2-methylpyridine
Overview
Description
3-Bromo-5-chloro-2-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The synthesis of 3-Bromo-5-chloro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. This process includes the selective bromination and chlorination of the pyridine ring.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the halogenation of 2-methylpyridine followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-chloro-2-methylpyridine undergoes various substitution reactions, including nucleophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like potassium carbonate or cesium carbonate.
Major Products:
- The major products of these reactions depend on the specific nucleophiles or boronic acids used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of the pyridine derivative with an arylboronic acid .
Scientific Research Applications
Chemistry:
- 3-Bromo-5-chloro-2-methylpyridine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- It is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methylpyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and coupling reactions. In biological systems, its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
- 3-Bromo-2-chloro-5-methylpyridine
- 3-Bromo-5-chloro-2-methoxypyridine
- 5-Bromo-2-methylpyridin-3-amine
Comparison:
- 3-Bromo-5-chloro-2-methylpyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs .
- 3-Bromo-2-chloro-5-methylpyridine has a different substitution pattern, which affects its chemical behavior and applications .
- 3-Bromo-5-chloro-2-methoxypyridine contains a methoxy group instead of a methyl group, leading to variations in its electronic properties and reactivity .
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZGHIRFIVVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677248 | |
Record name | 3-Bromo-5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131036-39-0 | |
Record name | 3-Bromo-5-chloro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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